1-Ethoxydodec-1-ene
Description
1-Ethoxydodec-1-ene is an unsaturated ether characterized by a linear dodecene backbone (12-carbon chain) with an ethoxy (-OCH₂CH₃) substituent at the first carbon. This compound belongs to the class of alkenyl ethers, which are of interest in organic synthesis due to their reactivity in cycloaddition and polymerization reactions. For instance, ethoxy groups are bulkier than methoxy substituents, which may influence steric effects, boiling points, and solubility compared to smaller analogs.
Properties
CAS No. |
647835-54-9 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethoxydodec-1-ene |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
VEOMDYXCAAKCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=COCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of 1-ethoxydodec-1-ene.
Industrial Production Methods: Industrial production of 1-ethoxydodec-1-ene often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.
Reduction: Formation of 1-ethoxydodecane.
Substitution: Formation of 1-halododec-1-ene derivatives.
Scientific Research Applications
1-Ethoxydodec-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Ethoxydodec-1-ene with structurally related compounds from the provided evidence, focusing on molecular properties and substituent effects:
Key Observations:
Substituent Effects :
- Ethoxy vs. Methoxy : The ethoxy group in 1-Ethoxydodec-1-ene introduces greater steric bulk compared to methoxy in (1E)-1-methoxycyclododecene. This could reduce reactivity in sterically sensitive reactions (e.g., nucleophilic substitutions) but enhance thermal stability .
- Ethoxy vs. Acetate : The acetate group in 1-Cyclododecen-1-ol, 1-acetate confers higher polarity and susceptibility to hydrolysis, unlike the ether linkage in 1-Ethoxydodec-1-ene, which is more hydrolytically stable .
Structural Differences :
- Linear vs. Cyclic Backbones : The linear dodecene chain in 1-Ethoxydodec-1-ene may result in lower melting points compared to cyclic analogs like (1E)-1-methoxycyclododecene, which benefit from ring rigidity .
Reactivity :
- Cyclic analogs (e.g., (1E)-1-methoxycyclododecene) may exhibit unique reactivity due to ring strain, favoring ring-opening or isomerization reactions. In contrast, linear alkenyl ethers like 1-Ethoxydodec-1-ene are more likely to undergo addition or polymerization .
Limitations and Notes
Data Availability : Direct experimental data on 1-Ethoxydodec-1-ene is absent in the provided evidence. Comparisons are inferred from structural analogs and calculated properties.
Structural Assumptions : The linear structure and ethoxy substituent of 1-Ethoxydodec-1-ene are hypothesized based on IUPAC naming conventions.
Biological Activity
1-Ethoxydodec-1-ene is a long-chain organic compound characterized by an ethoxy group and a double bond at the first carbon position. Understanding its biological activity is crucial for its applications in various fields, including chemistry, biology, and medicine. This article reviews the existing literature on the biological activity of 1-Ethoxydodec-1-ene, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
1-Ethoxydodec-1-ene has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 647835-54-9 |
| Molecular Formula | C14H28O |
| Molecular Weight | 212.37 g/mol |
| IUPAC Name | 1-ethoxydodec-1-ene |
| InChI Key | VEOMDYXCAAKCEE-UHFFFAOYSA-N |
The compound can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst, which facilitates the formation of the ethoxy group at the terminal position of the dodecane chain.
The biological activity of 1-Ethoxydodec-1-ene is primarily attributed to its ability to undergo electrophilic addition reactions due to the presence of the double bond. This characteristic allows it to interact with various biomolecules, potentially leading to significant biological effects. The ethoxy group enhances its solubility in polar solvents and may participate in hydrogen bonding, influencing its reactivity and biological interactions.
Antitumor Potential
Research on related compounds has highlighted their ability to induce apoptosis in cancer cells. For example, extracts from Exiguobacterium species demonstrated significant antitumor effects by inhibiting cell migration and inducing cell cycle arrest in breast cancer cells . Although direct studies on 1-Ethoxydodec-1-ene are lacking, its structural characteristics may contribute to similar mechanisms.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like 1-Ethoxydodec-1-ene. Preliminary investigations into related compounds have shown varying degrees of cytotoxicity against different cell lines, suggesting that further research is necessary to establish a comprehensive profile for 1-Ethoxydodec-1-ene .
Case Study 1: Antimicrobial Properties
A study investigating microbial extracts revealed that certain fatty-acid derivatives inhibited bacterial growth effectively. The extract's components were analyzed using GC-MS, identifying several active compounds that could serve as leads for developing new antimicrobial agents .
Case Study 2: Apoptosis Induction in Cancer Cells
Another relevant study focused on microbial extracts that induced apoptosis in MDA-MB-468 breast cancer cells. The treatment resulted in a significant increase in apoptotic cells compared to controls, demonstrating the potential for similar compounds to influence cancer cell viability . This suggests that 1-Ethoxydodec-1-ene could have analogous effects worth exploring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
